WAY-100635 hydrochloride
Overview
Description
WAY-100635 Hydrochloride: Comprehensive Analysis
WAY-100635 hydrochloride is a compound with high affinity and selectivity for the 5-HT1A receptor, a subtype of serotonin receptor. It has been characterized as a potent antagonist and has been used extensively as a pharmacological tool to study the distribution and function of 5-HT1A receptors in various animal models and in humans using imaging techniques like positron emission tomography (PET) .
Synthesis Analysis
The synthesis of WAY-100635 hydrochloride involves the use of Grignard reagents and carbon-11 labeling for PET studies. A remotely-controlled production method has been developed for the synthesis of [carbonyl-11C]WAY-100635, which is an effective radioligand for studying 5-HT1A receptors in the human brain. This method utilizes immobilized Grignard reagents to simplify the purification process and is adapted for operation in shielded hot-cells for radiation safety . Additionally, analogs of WAY-100635 have been synthesized to improve metabolic stability and prevent defluorination, which is crucial for PET imaging .
Molecular Structure Analysis
WAY-100635 hydrochloride's molecular structure includes a phenylpiperazine derivative bound to a cyclohexane carboxamide moiety. The compound's high affinity for the 5-HT1A receptor is attributed to this particular structure. Modifications to the structure, such as bridgehead fluoromethyl analogs, have been explored to enhance the compound's properties for PET imaging .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of WAY-100635 hydrochloride are critical for its function as a radioligand. The compound's carbonyl position is labeled with carbon-11, which is a short-lived isotope used in PET. The reaction involves the conversion of [11C]carbon dioxide to [carbonyl-11C]cyclohexanecarbonyl chloride, followed by a reaction with a piperazine precursor and triethylamine . The stability and reactivity of these intermediates are essential for the successful production of the radioligand.
Physical and Chemical Properties Analysis
WAY-100635 hydrochloride exhibits high binding affinity to the 5-HT1A receptor with a Kd in the nanomolar range. It is a potent antagonist with no agonist or partial agonist activity at the 5-HT1A receptor. The compound's binding is influenced by divalent cations such as CaCl2 and MnCl2, which can significantly lower its binding affinity without affecting the maximal binding capacity (Bmax) . The physical properties, such as solubility and stability, are optimized to facilitate its use in PET imaging and pharmacological studies .
Relevant Case Studies
WAY-100635 hydrochloride has been used in various case studies to explore its effects on brain function and its potential therapeutic applications. For instance, it has been shown to prevent the impairment of spatial learning caused by antagonists of cholinergic muscarinic receptors or NMDA receptors in the hippocampus, suggesting its potential in treating memory disorders . PET studies using [carbonyl-11C]WAY-100635 have provided insights into the distribution of 5-HT1A receptors in the primate and human brain, which is valuable for research on psychiatric disorders . Additionally, the compound's unexpected agonist activity at dopamine D4 receptors has prompted a reevaluation of studies that used it as a selective 5-HT1A antagonist .
Scientific Research Applications
WAY-100635 hydrochloride is a piperazine drug and research chemical widely used in scientific studies . It was originally believed to act as a selective 5-HT 1A receptor antagonist, but subsequent research showed that it also acts as a potent full agonist at the D 4 receptor .
- Summary of the Application : WAY-100635 hydrochloride has been used in research into the therapeutic benefits of psychedelics, particularly their potential in treating neuropsychiatric disorders, including depression and substance-use disorders .
- Methods of Application or Experimental Procedures : The research involved investigating how prominent psychedelics trigger biological signaling through receptors other than 5-HT 2A . A medicinal chemistry program was implemented, guided by the cryo-electron microscopy structures of psychedelics bound to 5-HT 1A, to discover 5-MeO-DMT-like compounds that selectively act through 5-HT 1A, and not through 5-HT 2A .
- Results or Outcomes : The study found that 5-MeO-DMT is almost equally active at 5-HT 2A and 5-HT 1A, a serotonin receptor that has previously been implicated in the behavioral effects of 5-MeO-DMT . The most selective compound in this series binds to 5-HT 1A in a similar way to clinically used antidepressants and anti-anxiety agents .
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Psychedelic Research
- Summary of the Application : WAY-100635 hydrochloride has been used in research into the therapeutic benefits of psychedelics . The findings suggest that these compounds exert antidepressant effects in part by binding an under-appreciated target in the brain .
- Methods of Application or Experimental Procedures : The research involved investigating how the most prominent psychedelics trigger biological signaling through receptors other than 5-HT 2A . A medicinal chemistry program was implemented, guided by the cryo-electron microscopy structures of psychedelics bound to 5-HT 1A, to discover 5-MeO-DMT-like compounds that selectively act through 5-HT 1A, and not through 5-HT 2A .
- Results or Outcomes : The study found that 5-MeO-DMT is almost equally active at 5-HT 2A and 5-HT 1A, a serotonin receptor that has previously been implicated in the behavioral effects of 5-MeO-DMT . The most selective compound in this series binds to 5-HT 1A in a similar way to clinically used antidepressants and anti-anxiety agents .
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Human PET Studies
- Summary of the Application : WAY-100635 hydrochloride has been used in human PET studies to investigate the distribution and function of 5-HT 1A receptors .
- Methods of Application or Experimental Procedures : The research involved using WAY-100635 hydrochloride as a pharmacological probe in PET studies .
- Results or Outcomes : The studies showed high binding of WAY-100635 in the cerebral cortex, hippocampus, raphe nucleus and amygdaloid nucleus, while lower in thalamus and basal ganglia . Some studies found WAY-100635 binding in the raphe brain region correlating with self-transcendence and spiritual acceptance personality traits .
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Pharmacological Research
- Summary of the Application : WAY-100635 hydrochloride has been used widely as a pharmacological probe to investigate the distribution and function of 5-HT1A receptors .
- Methods of Application or Experimental Procedures : The research involved using WAY-100635 hydrochloride as a pharmacological probe .
- Results or Outcomes : Results from studies suggested that WAY-100635 was potently inducing effects unrelated to its 5-HT1A receptor affinity .
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Human PET Studies
- Summary of the Application : In human PET studies, WAY-100635 hydrochloride shows high binding in the cerebral cortex, hippocampus, raphe nucleus and amygdaloid nucleus, while lower in thalamus and basal ganglia .
- Methods of Application or Experimental Procedures : The research involved using WAY-100635 hydrochloride as a pharmacological probe in PET studies .
- Results or Outcomes : One study described a single case with relatively high binding in the cerebellum . In relating its binding to subject variables, one Swedish study found WAY-100635 binding in the raphe brain region correlating with self-transcendence and spiritual acceptance personality traits .
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2.3ClH/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;;;/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUDBLVWOSYWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163457 | |
Record name | WAY 100635 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
WAY-100635 hydrochloride | |
CAS RN |
146714-97-8 | |
Record name | WAY 100635 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146714978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WAY 100635 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50163457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | WAY-100635 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S48P899NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.